1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H25N7O2S and its molecular weight is 451.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making them attractive targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1, inhibiting their activity . This results in a dose-dependent degradation of CDK4 and CDK6 . The compound achieves this by recruiting Cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 disrupts the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these proteins for uncontrolled proliferation .
Result of Action
The compound’s action results in the selective degradation of CDK4 and CDK6 . This has been observed in Jurkat cells, where maximum degradation occurred at a concentration of 0.25uM . In Molt4 cells, proteomics analysis confirmed the selective degradation of CDK4 and CDK6 following treatment with 250 nM of the compound for 5 hours .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2S/c1-2-10-28-21(31)20-16(8-15-32-20)29-18(24-25-22(28)29)6-7-19(30)27-13-11-26(12-14-27)17-5-3-4-9-23-17/h3-5,8-9,15H,2,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFLNCQUHHUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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